1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid
Description
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclobutyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a carboxylic acid moiety at the 4-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl group introduces steric strain and conformational rigidity, which can influence intermolecular interactions, solubility, and reactivity compared to simpler alkyl substituents .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-cyclobutyl-3,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
IJNRENFHKPSDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCC2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,5-dimethylpyrazine and dimethyl carbonate.
Reaction Conditions: These starting materials react in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester.
Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its analogs:
Structural and Electronic Effects
- Cyclobutyl vs. Linear Alkyl Groups : The cyclobutyl group introduces torsional strain, reducing rotational freedom compared to ethyl or tert-butyl groups. This strain may enhance binding specificity in biological targets .
- Hydrogen Bonding : The parent compound (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) forms infinite O–H⋯O hydrogen-bonded chains (C₂²(4) graph-set descriptor) . Bulky substituents like tert-butyl or cyclobutyl disrupt these networks, altering crystal packing and solubility .
- Tautomerism and Polymorphism : The parent compound exhibits tautomerism between N–H and O–H forms, while alkyl-substituted derivatives stabilize a single tautomer due to steric hindrance .
Biological Activity
1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1056618-08-6) is a pyrazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₉H₁₂N₂O₂. The compound features a pyrazole ring with cyclobutyl and methyl substituents, contributing to its unique pharmacological properties.
Structural Information:
- Molecular Formula: C₉H₁₂N₂O₂
- IUPAC Name: this compound
- SMILES: CC1=NN(C=C1C(=O)O)C2CCC2
- InChIKey: ZRQFPBQPDHDKKV-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential in various therapeutic areas. The compound's activity has been explored in the context of:
Antitumor Activity
While specific studies focusing solely on this compound are scarce, related pyrazole derivatives have demonstrated significant antitumor effects. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models. The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance antiproliferative potency against cancer cell lines.
Antimicrobial Properties
Similar pyrazole derivatives have shown moderate antibacterial and antifungal activities. For example, compounds containing a pyrazole ring have been tested against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential for antimicrobial applications.
Enzyme Inhibition
Research indicates that pyrazole derivatives can act as enzyme inhibitors. Specific studies have highlighted their effectiveness against enzymes involved in cancer progression and inflammation, such as p38 MAPK and COX-2.
Case Studies and Research Findings
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclobutylmethylamine or cyclobutyl halides as precursors. Key steps include:
- Cyclobutyl Group Introduction : Use nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to attach the cyclobutyl moiety to the pyrazole core .
- Carboxylic Acid Formation : Oxidize a methyl or alcohol group at position 4 using KMnO₄ or CrO₃ under controlled acidic conditions .
- Optimization : Monitor reaction parameters (temperature: 60–80°C; pH: 5–7) via inline FT-IR or HPLC to maximize yield (>80%) and purity (>95%) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .
- Elemental Analysis : Validate empirical formula (C₁₀H₁₃N₂O₂) with <0.3% deviation .
How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in airtight containers to prevent degradation .
- Light Sensitivity : UV-Vis spectroscopy indicates no significant photodegradation under standard lab lighting. Use amber vials for long-term storage .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ring-opening reactions .
What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
How does the cyclobutyl substituent influence the compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Steric Effects : Compare with analogs (e.g., phenyl or tert-butyl substituents) via X-ray crystallography. Cyclobutyl’s smaller size (~110° bond angles) enhances solubility while maintaining target binding .
- Electronic Effects : DFT calculations show the cyclobutyl group donates minimal electron density to the pyrazole ring, preserving carboxylic acid acidity (pKa ~3.5) for salt formation .
What computational strategies predict this compound’s biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with docking scores <−7 kcal/mol .
- QSAR Modeling : Train models on pyrazole-carboxylic acid datasets to predict anti-inflammatory or antimicrobial activity (R² >0.75) .
How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) .
- Purity Verification : Cross-validate results with LC-MS to rule out impurities (e.g., unreacted precursors) as confounding factors .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (Prism) to identify outliers .
What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro ADME :
- Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility (>50 µg/mL ideal for oral bioavailability) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (>30 minutes preferred) .
- In Vivo PK : Administer to rodents (10 mg/kg IV/PO) and quantify plasma levels via LC-MS/MS to calculate AUC and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
